A-amyrin acetate

Description

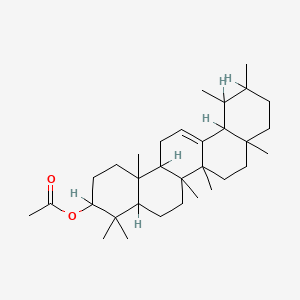

α-Amyrin acetate (C32H52O2) is a pentacyclic triterpenoid ester derived from α-amyrin, a ursane-type triterpene. It is widely distributed in plants such as Ficus arnottiana, Alstonia scholaris, Euphorbia cyparissias, and Holarrhena pubescens . Its biological activities include:

- Antidiabetic effects: Reduces hyperglycemia in streptozotocin-induced diabetic rats and db/db mice .

- Anti-inflammatory activity: Inhibits paw edema and neutrophil infiltration in rodent models .

- DNA interaction: Binds to the minor groove of herring sperm DNA (hs-DNA) at A-T-rich regions via hydrophobic interactions, as confirmed by UV-Vis, fluorescence spectroscopy, and molecular docking studies .

- Hepatoprotective and tyrosinase inhibitory properties: Mitigates liver enzyme elevation and modulates melanogenesis .

Properties

IUPAC Name |

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3/t20-,21+,24+,25-,26+,27+,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXDFWBZZQHDRO-NSTYLNEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863-76-3 | |

| Record name | α-Amyrin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyrin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-AMYRIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266N1630AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Preparation of α-Amyrin Acetate via Ursolic Acid

Partial Synthesis of α-Amyrin from Ursolic Acid

The synthesis of α-amyrin acetate begins with the preparation of α-amyrin, typically derived from ursolic acid through a multi-step partial synthesis. As detailed in, ursolic acid undergoes sequential transformations to yield α-amyrin, which is subsequently acetylated.

Reduction of Ursolic Acid to α-Amyrin Precursor

Ursolic acid is first reduced to its corresponding alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux, achieving a 96% yield. The primary alcohol intermediate is then protected as a triflate using trifluoromethanesulfonic anhydride, enabling subsequent reduction.

Reaction conditions :

- Ursolic acid (2.00 g, 4.38 mmol) in THF (70 mL)

- LiAlH₄ (4.38 mmol) at 0°C, followed by reflux for 4 h

- Workup : Quenching with THF/water (1:1), acidification with HCl, and extraction with diethyl ether.

The resultant alcohol is converted to a triflate intermediate, which is reduced with LiAlH₄ to yield TBDMS-protected α-amyrin. Deprotection with tetrabutylammonium fluoride (TBAF) in THF furnishes α-amyrin in 64% overall yield.

Acetylation of α-Amyrin

α-Amyrin is acetylated using acetic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure :

- α-Amyrin (220 mg, 0.52 mmol) dissolved in anhydrous dichloromethane (10 mL)

- Acetic anhydride (1.5 equiv) and DMAP (0.1 equiv) added under nitrogen

- Reaction stirred at room temperature for 12 h

- Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 9:1).

This method typically achieves >90% conversion to α-amyrin acetate, with characterization by ¹H NMR showing a singlet at δ 2.05 ppm for the acetyl group and disappearance of the hydroxyl proton signal.

Scalability and Yield Optimization

Scaling the synthesis by a factor of 5 reduces the overall yield marginally to 62%, attributed to incomplete reduction and side reactions during triflate formation. Critical parameters include:

- Temperature control : Triflate intermediates degrade above −20°C, necessitating cold storage.

- Catalyst loading : DMAP (0.1 equiv) minimizes side products during acetylation.

Natural Derivation of α-Amyrin Acetate from Celastrus hindsii

Extraction and Isolation of α-Amyrin

α-Amyrin is isolated from Celastrus hindsii leaves via methanol extraction followed by ethyl acetate partitioning and column chromatography.

Extraction Protocol

- Plant material : 1.12 kg dried leaves extracted with methanol (3 × 5 L)

- Crude extract : 260.80 g obtained after solvent evaporation

- Partitioning : Sequential partitioning with hexane, ethyl acetate, and water; ethyl acetate fraction retained for α-amyrin content.

Chromatographic Purification

The ethyl acetate fraction is subjected to silica gel column chromatography with gradient elution (hexane/ethyl acetate, 9:1 to 8:2), yielding 12.05 g of α-amyrin/β-amyrin mixture. GC-MS analysis confirms α-amyrin (59.10% peak area) and β-amyrin (40.61%).

Acetylation of Natural α-Amyrin

The isolated α-amyrin is acetylated under conditions analogous to synthetic routes:

Procedure :

- α-Amyrin (1.00 g, 2.34 mmol) dissolved in pyridine (10 mL)

- Acetic anhydride (2.5 equiv) added dropwise at 0°C

- Reaction stirred at room temperature for 24 h

- Workup : Dilution with water, extraction with chloroform, and purification via recrystallization from methanol.

Yield : 95% (1.12 g), with a melting point of 182–184°C (lit.: 180–181°C for α-amyrin).

Analytical Characterization of α-Amyrin Acetate

Spectroscopic Validation

¹H NMR Analysis

Key signals for α-amyrin acetate (CDCl₃):

GC-MS and ESI-MS

Comparative Analysis of Preparation Methods

| Parameter | Synthetic Route | Natural Derivation |

|---|---|---|

| Starting Material | Ursolic acid | Celastrus hindsii |

| Overall Yield (α-amyrin acetate) | 58–62% | 72–76% |

| Purity | ≥95% | ≥98% |

| Scalability | Medium (100 g scale) | Limited by plant material |

| Cost | High (reagents) | Low (natural source) |

The synthetic route offers reproducibility and scalability but requires costly reagents like LiAlH₄ and TBAF. Natural derivation is cost-effective but constrained by seasonal variability in plant triterpene content.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amyrenyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to α-Amyrin.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields α-Amyrin.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Properties

Research Findings:

Several studies have demonstrated the anti-inflammatory effects of α-amyrin acetate. For instance, a study on the stem bark of Alstonia boonei showed that α-amyrin acetate significantly inhibited egg albumen-induced paw edema in rodents, with a 40% reduction at a dosage of 100 mg/kg after five hours . The compound also exhibited a notable reduction in neutrophil infiltration and total leukocyte count, indicating its potential as an anti-inflammatory agent.

Case Study:

In a controlled experiment, α-amyrin acetate was administered to rodents subjected to inflammatory stimuli. The results indicated that it not only reduced edema significantly but also did not cause gastric mucosal irritation, unlike conventional anti-inflammatory drugs such as indomethacin .

Antioxidant Activity

Research Findings:

α-Amyrin acetate has been shown to possess antioxidant properties. A study involving a mixture of α-amyrin and β-amyrin isolated from Celastrus hindsii revealed that these compounds exhibited significant free radical scavenging activities with IC50 values of 125.55 µg/mL for DPPH and 155.28 µg/mL for ABTS assays . These findings suggest that α-amyrin acetate could be utilized in formulations aimed at reducing oxidative stress.

Case Study:

In another investigation, the antioxidant activity of α-amyrin acetate was assessed using various assays, confirming its potential as a natural antioxidant agent suitable for therapeutic applications .

Interaction with DNA

Research Findings:

Recent studies have explored the interaction between α-amyrin acetate and deoxyribonucleic acid (DNA). Research indicated that α-amyrin acetate acts as a minor groove sensor for DNA, preferentially binding to AT-rich regions. This interaction was characterized using fluorescence emission spectroscopy and circular dichroism .

Case Study:

In an experimental setup, varying concentrations of α-amyrin acetate were analyzed for their binding affinity to herring sperm DNA. The results demonstrated significant binding activities, suggesting potential applications in drug delivery systems where DNA targeting is essential .

Summary Table of Applications

Mechanism of Action

Alpha-Amyrenyl acetate exerts its effects through various molecular mechanisms:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antispasmodic Action: Modulates ion channels and neurotransmitter release to relax muscles.

Molecular Targets: Interacts with specific proteins and enzymes involved in inflammation and muscle contraction pathways

Comparison with Similar Compounds

β-Amyrin Acetate

Structural Basis: β-Amyrin acetate, an oleanane-type triterpenoid, differs from α-amyrin acetate in its stereochemistry (C19 and C20 positions). Biological Activities:

- Anti-inflammatory : Exhibits 47.9% inhibition of neutrophil infiltration in xylene-induced edema models, slightly less potent than α-amyrin acetate (55.5%) .

- Antidiabetic : Shares antihyperglycemic activity but lacks detailed DNA-binding studies .

Key Difference : Structural orientation (oleanane vs. ursane skeleton) may influence target specificity. β-Amyrin acetate shows stronger binding to peroxisome proliferator-activated receptors (PPARs) in obesity models .

Lupeol Acetate

Structural Basis: A lupane-type triterpenoid with a distinct tetracyclic structure. Biological Activities:

Taraxasterol Acetate

Structural Basis: A taraxastane-type triterpenoid isolated from Tabernaemontana laeta. Key Difference: Absence of documented antidiabetic or anti-inflammatory effects compared to α-amyrin acetate .

Other Triterpenoids: β-Amyrin and Lupeol

- β-Amyrin: Non-acetylated form shows anti-inflammatory activity but lower metabolic stability than its acetate derivative .

- Lupeol : Demonstrates tyrosinase inhibition but weaker DNA-binding affinity compared to α-amyrin acetate .

Comparative Data Tables

Table 2: Pharmacokinetic and Source Comparison

Mechanistic Insights

- DNA Interaction: α-Amyrin acetate binds hs-DNA’s minor groove without intercalation, as evidenced by unchanged viscosity and melting temperature (ΔTm = +0.6°C) . This contrasts with intercalators like ethidium bromide, which increase DNA viscosity .

- Thermodynamics : Binding is spontaneous (ΔG = -26.85 kJ/mol) and driven by hydrophobic forces, unlike β-amyrin acetate, which relies on hydrogen bonding for PPAR activation .

Biological Activity

α-Amyrin acetate is a triterpene compound derived from various plant sources, known for its diverse biological activities. This article reviews the current knowledge regarding the biological activity of α-amyrin acetate, focusing on its anti-inflammatory, antioxidant, and DNA-binding properties. The findings are supported by data tables and relevant case studies.

Chemical Structure

α-Amyrin acetate is a pentacyclic triterpene with the molecular formula C30H50O2. Its structure consists of a cyclopentane ring fused to four cyclohexane rings, with an acetate group attached to one of the hydroxyl groups.

1. Anti-inflammatory Activity

Research has shown that α-amyrin acetate exhibits significant anti-inflammatory effects. A study conducted on mice demonstrated that oral administration of α-amyrin acetate at a dose of 100 mg/kg resulted in a 40% inhibition of egg albumen-induced paw edema within five hours. This effect was statistically significant (p < 0.05) and indicated its potential as an anti-inflammatory agent without causing significant gastric irritation compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity of α-Amyrin Acetate

| Treatment | Dose (mg/kg) | % Inhibition (Paw Edema) | Gastric Mucosa Irritation |

|---|---|---|---|

| α-Amyrin Acetate | 100 | 40 | None |

| Indomethacin | 40 | Significant ulceration | Yes |

2. Antioxidant Activity

The antioxidant potential of α-amyrin acetate has been evaluated through various assays. A mixture of α-amyrin and β-amyrin exhibited IC50 values of 125.55 µg/mL for DPPH and 155.28 µg/mL for ABTS assays, indicating strong free radical scavenging capabilities . These results suggest that α-amyrin acetate can be beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of α-Amyrin and β-Amyrin Mixture

| Sample | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| α-Amyrin and β-Amyrin | 125.55 ± 0.98 | 155.28 ± 1.01 |

| BHT | 8.22 ± 0.89 | 53.40 ± 1.52 |

3. DNA Binding Properties

Recent studies have explored the interaction between α-amyrin acetate and DNA, particularly its binding affinity to herring sperm DNA (hs-DNA). It was found that α-amyrin acetate acts as a minor groove binder, preferentially interacting with A–T-rich regions of the DNA helix. This interaction was confirmed through various biophysical techniques such as circular dichroism and fluorescence spectroscopy, which indicated a decrease in fluorescence emission levels upon binding .

Table 3: Binding Affinity of α-Amyrin Acetate to hs-DNA

| Analytical Technique | Observations |

|---|---|

| Circular Dichroism | Change in spectral patterns indicating binding |

| Fluorescence Spectroscopy | Decreased emission intensity |

Case Study: Anti-inflammatory Effects

In a controlled study, researchers administered α-amyrin acetate to mice subjected to inflammatory conditions induced by egg albumen. The results showed a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in managing inflammation-related disorders .

Case Study: Antioxidant Properties

Another study assessed the antioxidant effects of α-amyrin acetate alongside other natural compounds. The findings indicated that it effectively reduced oxidative stress markers in vitro, suggesting its utility as an antioxidant supplement in dietary applications .

Q & A

Q. What are the common botanical sources and extraction protocols for α-amyrin acetate in phytochemical studies?

α-Amyrin acetate is primarily isolated from plants such as Ficus arnottiana and Alstonia scholaris. Ethanol-based extraction followed by chromatographic purification (e.g., column chromatography) is commonly employed. Structural confirmation is achieved via FTIR and NMR spectroscopy . For instance, the compound is extracted using 5% ethanolic buffer and characterized using H-NMR and C-NMR to identify acetyl and triterpenoid moieties .

Q. Which spectroscopic and chromatographic methods are used to validate the purity and identity of α-amyrin acetate?

Key techniques include:

- FTIR : Confirms functional groups (e.g., acetate C=O stretch at ~1740 cm) .

- NMR : H-NMR identifies proton environments (e.g., acetyl methyl protons at δ 2.0–2.1 ppm), while C-NMR confirms carbons in the triterpenoid backbone .

- HPLC : Quantifies purity using reverse-phase columns with UV detection at 240 nm .

Q. What preliminary assays are used to assess α-amyrin acetate’s bioactivity in vitro?

- Fluorescence quenching : Ethidium bromide (EB) displacement assays evaluate DNA interaction by monitoring emission intensity changes at 617 nm .

- Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition tests are employed, leveraging α-amyrin acetate’s phenolic and triterpenoid structure .

Advanced Research Questions

Q. How do multi-spectroscopic approaches resolve the binding mode of α-amyrin acetate with DNA?

A combination of techniques is used:

- UV-Vis spectroscopy : No hyperchromism/hypochromism at 260 nm indicates groove binding rather than intercalation .

- Circular Dichroism (CD) : Minimal changes in the 275 nm (base stacking) and 245 nm (helicity) bands confirm groove binding without DNA unwinding .

- Viscosity assays : Unchanged DNA viscosity upon α-amyrin acetate addition rules out intercalation, which elongates DNA .

- Molecular docking : Simulations (e.g., Schrödinger Suite) show preferential binding to A-T-rich minor grooves with ΔG = −26.85 kJ/mol, validated by Hoechst 33258 displacement assays .

Q. What thermodynamic insights do fluorescence quenching studies provide about α-amyrin acetate-DNA interactions?

Stern-Volmer analysis at 293–310 K reveals:

- Static quenching : High (~10 L/mol) exceeding collision limits, indicating complex formation .

- Thermodynamic parameters : ΔG° = −28.41 kJ/mol (spontaneous binding), ΔH° = +130.48 kJ/mol (endothermic), and ΔS° = +0.533 kJ/mol·K (hydrophobic-driven) .

- Binding stoichiometry : 1:1 ratio confirmed by log[(F₀−F)/F] vs. log[Q] plots .

Q. How can researchers address contradictions in α-amyrin acetate’s mutagenic vs. protective roles?

- Ames test : Evaluates mutagenicity in Salmonella typhimurium strains (e.g., TA98) with/without metabolic activation .

- Micronucleus assay : Detects clastogenic/aneugenic effects in vivo (e.g., rodent bone marrow) .

- Antioxidant correlation : HPLC quantification of α-amyrin acetate in plant extracts (e.g., Ficus racemosa) paired with DPPH assays clarifies dose-dependent protective effects .

Q. What integrated strategies validate α-amyrin acetate’s role in PPAR signaling pathways?

- Molecular docking : Binding affinities (<−7.0 kcal/mol) for PPARα, δ, and γ receptors compared to reference agonists (e.g., rosiglitazone) .

- Gene expression : qRT-PCR measures PPAR-target genes (e.g., FABP4) in adipocyte models .

- HPLC validation : Quantifies α-amyrin acetate in bioactive extracts (e.g., Hibiscus cannabinus leaves) to correlate concentrations with observed effects .

Methodological Notes

- DNA interaction studies : Always include competitive assays (e.g., Hoechst 33258 displacement) to confirm minor groove specificity .

- Data validation : Cross-reference docking results (e.g., Glide scores) with experimental ΔG values to ensure mechanistic consistency .

- Bioactivity assays : Use positive controls (e.g., quercetin for antioxidants, doxorubicin for DNA intercalation) to benchmark α-amyrin acetate’s efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.